12-Oxododecanoate

Description

Current Standing and Research Significance in Synthetic Organic Chemistry

In synthetic organic chemistry, 12-oxododecanoate and its derivatives are utilized as key building blocks and intermediates for creating more complex molecules. The presence of two distinct functional groups allows for selective chemical transformations, making it a versatile precursor in multi-step syntheses.

One notable application is in the synthesis of long-chain unsaturated fatty esters. Research has demonstrated the use of methyl this compound in the Wittig reaction, a widely used method for forming carbon-carbon double bonds. capes.gov.brresearchgate.net In these syntheses, the aldehyde group of methyl this compound reacts with various triphenylphosphonium ylides to produce a range of monoenoic, dienoic, and trienoic fatty esters. capes.gov.brresearchgate.net For instance, the reaction with hexyl-triphenylphosphonium bromide derivatives has been employed to prepare specific geometric isomers of octadecadienoates. capes.gov.brresearchgate.net This control over stereochemistry is crucial for synthesizing biologically relevant lipids and their analogs for further study. researchgate.net

Furthermore, 12-oxododecanoic acid is a critical starting material for the production of industrially important polymers. It can be synthesized from vernolic acid, a naturally occurring epoxidized fatty acid found in the seed oil of Vernonia galamensis. google.com The process involves the hydrogenation of vernolic acid to 12,13-epoxystearic acid, followed by oxidative cleavage to yield 12-oxododecanoic acid. google.com This intermediate can then be converted into 12-aminododecanoic acid, the essential monomer for producing Nylon-12, a high-performance polyamide used in a variety of applications. google.com This pathway represents a significant shift from petrochemical-based feedstocks to renewable, bio-based sources for polymer production. google.com

| Synthetic Application | Reactant/Precursor | Key Reaction | Product Example | Reference |

| Unsaturated Fatty Esters | Methyl this compound | Wittig Reaction | Methyl 9,12-octadecadienoates | capes.gov.brresearchgate.net |

| Polymer Monomers | 12-Oxododecanoic acid | Oximation & Hydrogenation | 12-Aminododecanoic acid (for Nylon-12) | google.com |

Foundational Research in Biochemical Pathways and Metabolomics

The study of this compound extends into biochemistry and metabolomics, where it has been identified as a naturally occurring metabolite in various organisms and systems. Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state.

Research has identified derivatives of this compound in diverse biological contexts. For example, ethyl this compound has been detected as one of the volatile flavor compounds in Chinese Baijiu, a traditional fermented liquor, suggesting its formation during the complex microbial fermentation process. mdpi.com

In another domain, ethyl this compound was identified as a bioactive compound produced by Bacillus gottheilii MSB1, an endosymbiotic bacterium isolated from a marine sponge. researchgate.net The extracts containing this compound exhibited significant antifungal, antibacterial, and nematicidal activities against various plant pathogens. researchgate.net This finding highlights the potential of marine microbial metabolites as a source for developing environmentally friendly alternatives to synthetic pesticides in agriculture. researchgate.net

The presence of this compound and related compounds in such varied systems points to its involvement in fatty acid metabolism. While specific pathways involving this compound are a subject of ongoing research, its structure is analogous to other oxo fatty acids that are known intermediates in fatty acid synthesis and degradation. The analysis of such metabolites is crucial for understanding metabolic profiles, such as those that change in response to nutrient deficiencies in plants or during fermentation processes. mdpi.com

Evolution of Research Perspectives on Long-Chain Keto Acids

The scientific perspective on long-chain keto acids, the class of molecules to which this compound belongs, has evolved considerably over time. Initially viewed primarily as intermediates in fatty acid metabolism, their broader biological and chemical significance is now increasingly recognized.

Early in the 20th century, research into diabetes and epilepsy led to the discovery of shorter-chain ketone bodies—acetoacetate, β-hydroxybutyrate, and acetone—and the development of the ketogenic diet. nih.gov This diet, high in fat and low in carbohydrates, forces the body to metabolize fats into ketone bodies for energy. wikipedia.org This marked the first major recognition of keto acids as crucial alternative energy sources for the brain and their potential therapeutic effects. nih.govwikipedia.org

In environmental science, research has identified long-chain keto acids and related keto-ols in lake sediments. researchgate.net These molecules serve as lipid biomarkers, providing valuable information about past environmental conditions and the types of algae and aquatic plants, such as Azolla, that were present. researchgate.net This application demonstrates a shift in perspective, viewing these stable lipid molecules as historical records of lake ecosystems.

More recently, the field of metabolic engineering has opened new avenues for the study and application of keto acids. Scientists are now working to expand natural metabolic networks to produce non-natural, longer-chain keto acids and their corresponding alcohols. pnas.org By engineering enzymes like 2-isopropylmalate synthase and altering their substrate specificity, researchers can extend existing amino acid biosynthesis pathways in microorganisms like E. coli. pnas.org This innovative approach allows for the production of a variety of long-chain keto acids that are not typically found in nature, which can then be converted into valuable biofuels or chemical reagents. pnas.org This evolution in research showcases a transition from observing naturally occurring keto acids to actively designing and synthesizing novel ones for specific biotechnological applications.

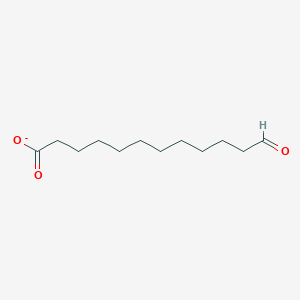

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

12-oxododecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h11H,1-10H2,(H,14,15)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEACANGAYABKT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)[O-])CCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of 12 Oxododecanoate

Endogenous Biological Formation Pathways

Within organisms, the generation of 12-oxododecanoate is intricately linked to the broader network of fatty acid metabolism. It arises through specific enzymatic reactions that modify its precursor, dodecanoic acid.

Enzymatic Hydroxylation and Subsequent Oxidation Mechanisms

The primary route to this compound in many species involves a two-step enzymatic process. The first step is the hydroxylation of the terminal (omega) carbon of a fatty acid. This reaction is often catalyzed by a class of enzymes known as cytochrome P450 monooxygenases. microbenotes.comwikipedia.org These enzymes, typically found in the endoplasmic reticulum, introduce a hydroxyl group (-OH) onto the 12th carbon of dodecanoic acid, forming 12-hydroxydodecanoic acid. microbenotes.comebi.ac.uk This initial hydroxylation requires molecular oxygen and NADPH as a reducing equivalent. microbenotes.com

Following hydroxylation, the newly formed 12-hydroxydodecanoic acid undergoes oxidation. This second step is carried out by dehydrogenases, such as hydroxyacyl-CoA dehydrogenase, which convert the terminal hydroxyl group into an aldehyde group, yielding this compound. microbenotes.comwikipedia.org This oxidation reaction often utilizes NAD+ as a cofactor. wikipedia.org

Research has shown that specific cytochrome P450 enzymes, like those from the CYP4A and CYP4F subfamilies, are involved in this omega-oxidation pathway. wikipedia.org For instance, recombinant CYP4A1 has been demonstrated to oxidize 12-halododecanoic acids to produce both 12-hydroxydodecanoic acid and 12-oxododecanoic acid. nih.gov Similarly, CYP52A21 from Candida albicans can also lead to the formation of this compound. ebi.ac.uk

Role as a Metabolic Intermediate in Fatty Acid Turnover

Omega-oxidation, the pathway that produces this compound, is generally considered a minor pathway for fatty acid catabolism, particularly for medium-chain fatty acids like dodecanoic acid (a 10-12 carbon atom fatty acid). wikipedia.org However, its importance increases when the primary fatty acid breakdown pathway, beta-oxidation, is impaired. wikipedia.org

In this context, this compound serves as a crucial metabolic intermediate. The introduction of the oxygen-containing functional groups at the omega-carbon increases the water solubility of the fatty acid, facilitating its further metabolism or excretion. nih.gov The aldehyde group of this compound can be further oxidized to a carboxylic acid, resulting in a dicarboxylic acid. wikipedia.org This dicarboxylic acid can then be activated to its CoA ester and undergo beta-oxidation from either end of the molecule, eventually yielding shorter-chain dicarboxylic acids like succinic acid, which can enter the citric acid cycle for energy production. wikipedia.org

The presence and turnover of intermediates like this compound are indicative of the metabolic flux through the omega-oxidation pathway. Studies on intact liver mitochondria have shown the formation of intermediates during the oxidation of octanoate, a shorter-chain fatty acid, suggesting a stepwise degradation process rather than a complete, uninterrupted breakdown of individual fatty acid molecules. nih.gov

Precursor Relationships within Lipid Metabolism

The biosynthesis of this compound is fundamentally tied to the availability of its precursor, dodecanoic acid. Dodecanoic acid itself is a product of fatty acid synthesis, a process where acetyl-CoA molecules are sequentially added to a growing fatty acid chain. lumenlearning.comwikipedia.org When glucose levels are high, excess acetyl-CoA from glycolysis can be channeled into lipogenesis, the synthesis of fatty acids and triglycerides for storage. lumenlearning.com

Conversely, during periods of energy demand, stored triglycerides are broken down into glycerol (B35011) and free fatty acids through lipolysis. wikipedia.org These free fatty acids, including dodecanoic acid, can then enter various metabolic pathways, including the omega-oxidation pathway that leads to this compound.

The relationship between different metabolic pathways is complex and interconnected. For example, products of glucose metabolism, like acetyl-CoA, are direct precursors for fatty acid synthesis. lumenlearning.com Furthermore, the metabolism of certain amino acids can also feed into the pool of precursors for fatty acid synthesis. researchgate.net This intricate network ensures that the cell can dynamically allocate resources based on its energetic and biosynthetic needs, influencing the availability of substrates like dodecanoic acid for conversion into this compound.

Microbial Biosynthesis and Pathway Characterization

Microorganisms represent a diverse and prolific source of bioactive compounds, including various fatty acid derivatives. The production of this compound has been identified in certain microbial species, highlighting alternative biosynthetic routes and enzymatic machinery.

Identification of Microorganisms Capable of this compound Production

Several bacterial species have been identified as producers of this compound or its derivatives. For instance, a study on the marine sponge-associated bacterium Bacillus gottheilii MSB1 revealed the presence of ethyl this compound in its n-butanol extract. researchgate.netd-nb.info This finding suggests that this bacterium possesses the enzymatic capability to synthesize this compound.

The production of various secondary metabolites, including fatty acid derivatives, is a common trait among bacteria from the genus Bacillus. d-nb.info These microorganisms are known to produce a wide array of compounds with potential agricultural and pharmaceutical applications. d-nb.info Lactic acid bacteria (LAB), including various species of Lactobacillus and Streptococcus, are also known to produce a range of flavor compounds during fermentation, which can include various fatty acid derivatives. mdpi.com

The table below summarizes some of the microorganisms implicated in the production of this compound or its close derivatives.

| Microorganism | Compound Identified | Source/Habitat | Reference |

| Bacillus gottheilii MSB1 | Ethyl this compound | Marine Sponge (Hyrtios erecta) | researchgate.netd-nb.info |

| Candida albicans | 12-Oxododecanoic acid | Fungal pathogen | ebi.ac.uk |

Elucidation of Specific Biosynthetic Gene Clusters

The genetic basis for the production of secondary metabolites in microorganisms is often organized into biosynthetic gene clusters (BGCs). nih.govnih.gov These clusters contain the genes encoding the enzymes, transporters, and regulatory proteins required for the synthesis of a specific compound. nih.gov Identifying and characterizing these BGCs is crucial for understanding and potentially engineering the production of valuable molecules.

While a specific BGC solely dedicated to this compound has not been explicitly detailed in the provided context, the enzymatic steps for its formation point to the types of genes that would be involved. A BGC for this compound would likely include a gene for a cytochrome P450 monooxygenase (or a similar hydroxylase) and a gene for an alcohol dehydrogenase.

The study of BGCs in fungi like Fusarium species, which produce the polyketide-derived fusaric acid, has revealed clusters containing at least 12 genes, including those for transcription factors. nih.gov Similarly, the identification of the xylindein BGC in Chlorociboria species involved genome mining and sequencing to pinpoint the non-reducing polyketide synthase (nrPKS) core gene and associated fatty acid synthase genes. wur.nl These approaches could be applied to microorganisms like Bacillus gottheilii to elucidate the genetic architecture behind this compound production.

Regulatory Mechanisms Governing Microbial Production

The microbial production of this compound is intricately linked to the regulation of fatty acid metabolism. While specific regulatory circuits for this compound are not extensively detailed in current literature, the overarching control mechanisms of fatty acid biosynthesis and degradation in bacteria provide a strong framework for understanding its production. Key regulatory proteins and signaling molecules govern the flux of intermediates through these pathways, thereby influencing the availability of precursors for this compound synthesis.

In many bacteria, the regulation of fatty acid metabolism is tightly controlled to maintain the integrity of cell membranes and to manage energy reserves. This control is primarily exerted at the transcriptional level, where repressor and activator proteins modulate the expression of genes involved in both the synthesis (anabolism) and breakdown (catabolism) of fatty acids.

A prominent example of such regulation is found in the genus Bacillus, a close relative of Bacillus gotheilii, which has been identified as a producer of ethyl this compound. nih.govresearchgate.net In Bacillus subtilis, two key transcriptional regulators, FadR (also known as YsiA) and FapR, play central roles. nih.govresearchgate.net FadR acts as a repressor of the fatty acid degradation (fad) genes. nih.govresearchgate.net In the absence of fatty acids, FadR binds to the DNA and prevents the transcription of genes required for fatty acid breakdown. However, when long-chain acyl-CoA molecules (the activated form of fatty acids) are present, they bind to FadR, causing a conformational change that releases it from the DNA, thus allowing the expression of the degradation genes. nih.govresearchgate.net

Conversely, FapR represses the biosynthesis of saturated fatty acids and phospholipids (B1166683). nih.govresearchgate.net The activity of FapR is modulated by the presence of malonyl-CoA, a key building block for fatty acid synthesis. nih.govresearchgate.net When malonyl-CoA levels are sufficient, it binds to FapR, enabling the repressor to bind to DNA and shut down the expression of biosynthetic genes. This dual-regulator system ensures a balance between fatty acid synthesis and degradation, responding dynamically to the metabolic state of the cell.

Another layer of regulation involves quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression in response to population density. asm.orgbiorxiv.org In some bacteria, such as Stenotrophomonas maltophilia, QS signals, including those from the diffusible signal factor (DSF) family, have been shown to control a TetR-like transcriptional regulator involved in fatty acid metabolism. asm.orgbiorxiv.org This regulator can sense long-chain fatty acids, including the DSF signal itself, and subsequently controls a β-oxidation operon. asm.orgbiorxiv.org This link between quorum sensing and fatty acid metabolism suggests that the production of fatty acid-derived compounds could be coordinated with group behaviors like biofilm formation. asm.orgresearchgate.net In Pseudomonas aeruginosa, the transcription factor PsrA, which regulates fatty acid metabolism, also plays a role in controlling quorum sensing systems. nih.gov

The table below summarizes the key transcriptional regulators of fatty acid metabolism in bacteria, which are likely to influence the production of this compound.

| Regulator | Organism Example | Function | Effector Molecule | Effect on Fatty Acid Metabolism |

| FadR (YsiA) | Bacillus subtilis, Escherichia coli | Repressor of degradation genes, Activator of some synthesis genes | Long-chain acyl-CoA | Relieves repression of degradation pathways. nih.govresearchgate.netasm.org |

| FapR | Bacillus subtilis | Repressor of biosynthesis genes | Malonyl-CoA | Represses synthesis of saturated fatty acids and phospholipids. nih.govresearchgate.net |

| FabR | Escherichia coli | Repressor of unsaturated fatty acid synthesis genes | Unsaturated acyl-ACP | Represses the formation of unsaturated fatty acids. nih.gov |

| FabT | Streptococcus pneumoniae, Lactococcus lactis | Repressor of biosynthesis genes | Long-chain acyl-ACP | Represses fatty acid biosynthesis genes. nih.govasm.org |

| TetR-like regulator (e.g., Smlt2053) | Stenotrophomonas maltophilia | Regulator of β-oxidation | Long-chain fatty acids (including DSF) | Controls a β-oxidation operon, linking metabolism to quorum sensing. asm.orgbiorxiv.org |

| PsrA | Pseudomonas aeruginosa | Regulator of fatty acid metabolism and quorum sensing | Oleic acid | Regulates fatty acid degradation and influences quorum sensing pathways. nih.gov |

These regulatory systems highlight a sophisticated network that balances the metabolic needs of the cell with environmental cues and population density. The production of this compound, as a product of fatty acid metabolism, is therefore likely under the control of these or analogous regulatory networks in producing microorganisms.

Enzymology and Biochemical Transformations

Enzyme Systems Catalyzing 12-Oxododecanoate Formation and Conversion

The principal enzymes involved in the metabolism of 12-carbon fatty acids, leading to the formation of this compound, belong to the cytochrome P450 (CYP) superfamily. Specifically, members of the CYP4A and CYP52 families are key players.

The ability of enzymes to select specific substrates and to catalyze reactions at precise locations on that substrate is critical in biochemical pathways. For the formation of this compound, this specificity dictates product outcomes.

Key enzymes from the CYP4 and CYP52 families exhibit distinct substrate preferences and regioselectivity. Human CYP4A11 is recognized as the primary lauric acid (dodecanoic acid) ω-hydroxylase in the liver, efficiently catalyzing hydroxylation at the terminal (ω or C-12) position to form 12-hydroxydodecanoic acid, with much lower activity at the (ω-1) or C-11 position. nih.gov Similarly, CYP52A21 from the yeast Candida albicans hydroxylates dodecanoic acid with a preference for the ω-position, producing 12-hydroxydodecanoic acid as the major product and 11-hydroxydodecanoic acid as a minor one. nih.govnih.gov This ω-hydroxylation is the initial, rate-limiting step in the ω-oxidation pathway in many yeasts. nih.gov

The formation of this compound itself is prominently observed when these enzymes act on halogenated substrates. Both CYP4A1 and CYP52A21 can oxidize 12-halododecanoic acids. ebi.ac.uk The reaction with 12-chloro- and 12-bromododecanoic acids yields both 12-hydroxydodecanoic acid and 12-oxododecanoic acid. ebi.ac.uk The formation of this compound in this context arises from hydroxylation at the carbon bearing the halogen, followed by the elimination of the halide ion. nih.govebi.ac.uk

The regioselectivity is heavily influenced by the enzyme's active site structure. Studies on both CYP4A1 and CYP52A21 suggest the presence of a narrow substrate access channel. nih.govebi.ac.uk This channel sterically hinders larger atoms. For instance, with CYP52A21, the production of this compound from 12-halododecanoic acids decreases as the size of the terminal halogen atom increases from chlorine to bromine to iodine. nih.govnih.gov A similar trend is seen with CYP4A1, where the 12-iodo substrate is very poorly oxidized compared to its chloro and bromo counterparts, suggesting the channel can accommodate Cl and Br but not the larger I atom. ebi.ac.uk

Table 1: Substrate Specificity and Regioselectivity of Key Enzymes

| Enzyme | Source Organism | Substrate | Primary Product(s) | Regioselectivity | Citation |

|---|---|---|---|---|---|

| CYP4A11 | Human | Dodecanoic Acid (Lauric Acid) | 12-Hydroxydodecanoic Acid | Primarily ω-hydroxylation, minor (ω-1)-hydroxylation | nih.gov |

| CYP52A21 | Candida albicans | Dodecanoic Acid (Lauric Acid) | 12-Hydroxydodecanoic Acid, 11-Hydroxydodecanoic Acid | Predominantly ω-hydroxylation over (ω-1)-hydroxylation | nih.govnih.gov |

| CYP4A1 | Mammalian | 12-Chlorododecanoic Acid, 12-Bromododecanoic Acid | 12-Oxododecanoic Acid, 12-Hydroxydodecanoic Acid | Oxidation at the terminal halogenated carbon | ebi.ac.uk |

| CYP52A21 | Candida albicans | 12-Halododecanoic Acids (Cl, Br, I) | 12-Oxododecanoic Acid, 12-Hydroxydodecanoic Acid | Oxidation at the terminal halogenated carbon; yield decreases with increasing halogen size | nih.govnih.govebi.ac.uk |

The kinetics of these enzymatic reactions provide insight into their efficiency and affinity for substrates. For the enzymes that hydroxylate dodecanoic acid, a direct precursor to this compound, kinetic parameters have been determined.

For CYP52A21 from Candida albicans, the steady-state kinetics of dodecanoic acid hydroxylation yielded a kcat of approximately 33 min⁻¹ and a Km of 57 μM. nih.gov The dissociation constant (Kd), which measures binding affinity, was calculated to be 5.1 ± 0.4 μM for dodecanoic acid. nih.gov The enzyme binds 12-halododecanoic acids with even higher affinity, showing Kd values that are 1.2 to 2-fold tighter than for dodecanoic acid. nih.gov

For human CYP4A11, kinetic analysis of laurate ω-hydroxylation in reconstituted systems showed a Km value of 11 μM and a kcat of 42 min⁻¹. genecards.org Other studies have reported similar Km values of around 48.9 μM in human liver microsomes. nih.gov

Table 2: Kinetic Parameters for Dodecanoic Acid Hydroxylation

| Enzyme | Substrate | Parameter | Value | Citation |

|---|---|---|---|---|

| CYP52A21 (C. albicans) | Dodecanoic Acid | Km | 57 µM | nih.gov |

| kcat | ~33 min⁻¹ | nih.gov | ||

| Kd | 5.1 ± 0.4 µM | nih.gov | ||

| CYP4A11 (Human) | Dodecanoic Acid | Km | 11 µM | genecards.org |

| kcat | 42 min⁻¹ | genecards.org |

For both CYP4A1 and CYP52A21, the preferential oxidation of the terminal (ω) carbon of fatty acids is due to a constricted active site channel that orients the substrate with its terminal end toward the heme catalytic center. nih.govebi.ac.uk The inability of these enzymes to efficiently oxidize substrates with bulky terminal groups, such as an iodine atom, provides evidence for this narrow channel. ebi.ac.uk This structural feature limits access to other, more thermodynamically favored, internal positions on the fatty acid chain. nih.gov In the case of CYP4A1, a model was constructed by homology modeling using the crystal structure of CYP102 to study key residues. researchgate.net This contrasts with enzymes like CYP2E1, which also oxidizes lauric acid but has a more spacious active site, leading to a preference for (ω-1)-hydroxylation. ebi.ac.ukkoreascience.kr

Kinetic Characterization of Enzymatic Reactions

Biotransformation Processes Involving this compound

Biotransformation, which uses whole microbial cells or purified enzymes to perform chemical modifications, is a key process in both the natural production and potential derivatization of this compound. wikipedia.orgmedcraveonline.com

Several yeast species, particularly from the genus Candida, are known to assimilate alkanes and fatty acids via the ω-oxidation pathway, which can lead to the formation of precursors for this compound. asm.orgchula.ac.th Candida tropicalis and Candida albicans express multiple enzymes from the CYP52 family that are crucial for this process. nih.govasm.orgchula.ac.th

The pathway begins with the CYP52-catalyzed hydroxylation of a fatty acid like dodecanoic acid to its ω-hydroxy fatty acid (12-hydroxydodecanoic acid). mdpi.comresearchgate.net This can be further oxidized to the corresponding dicarboxylic acid. asm.org Studies using recombinant Saccharomyces cerevisiae expressing the CYP52A17 gene from C. tropicalis have demonstrated the whole-cell biotransformation of fatty acids from wastewater into dicarboxylic acids, including 1,12-dodecanedioic acid. mdpi.com

The direct microbial formation of this compound has been characterized through the action of CYP52A21 from C. albicans on 12-halododecanoic acids. ebi.ac.ukresearchgate.net This bioconversion highlights a specific microbial pathway for producing this oxo-fatty acid.

The aldehyde functional group of this compound makes it a substrate for further enzymatic modifications, such as reduction or oxidation, to produce other valuable C12 monomers. doi.org This directed derivatization can be achieved using isolated enzymes.

Studies on structurally similar ω-oxo-fatty acids have demonstrated the feasibility of such transformations. For instance, ω-oxo-tridecadienoic acid can be either reduced to an ω-hydroxy acid or oxidized to a dicarboxylic acid using dehydrogenases. doi.org A coupled enzyme system using both horse liver alcohol dehydrogenase (for reduction) and yeast aldehyde dehydrogenase (for oxidation) can simultaneously produce both derivatives while recycling the NAD+/NADH cofactor. doi.org Given the broad substrate range of many ketoreductases and dehydrogenases, it is plausible that similar enzymatic reductions or oxidations could be applied to this compound to yield 12-hydroxydodecanoic acid or 1,12-dodecanedioic acid, respectively. nih.govrsc.org Such enzymatic methods offer a highly selective and environmentally compatible alternative to chemical synthesis. nih.gov

Synthetic Methodologies and Chemical Synthesis Research

Chemo-Enzymatic Approaches to 12-Oxododecanoate Synthesis

Chemo-enzymatic synthesis is gaining traction for the production of oxo-fatty acids, offering high selectivity under mild reaction conditions. These approaches often combine the power of microbial enzymes with chemical steps to achieve desired transformations.

Biocatalytic cascade reactions are a prime example of this synergy. Engineered cytochrome P450 monooxygenases, such as P450 BM3 variants, are capable of functionalizing C-H bonds in fatty acids. researchgate.net In some systems, these monooxygenases are paired with other enzymes, like carbonyl reductases (e.g., from Candida parapsilosis) or alcohol dehydrogenases, in whole-cell catalysts. researchgate.net This setup allows for the double oxidation of fatty acids, first to a hydroxy fatty acid and subsequently to the corresponding oxo-fatty acid, while also enabling cofactor regeneration. researchgate.net

Another enzymatic route involves the lipoxygenase (LOX) pathway. mdpi.com In plants, hydroperoxide lyase (HPL), a key enzyme in this pathway, cleaves fatty acid hydroperoxides to produce volatile aldehydes and a corresponding oxo-acid. mdpi.com For instance, the action of HPL on hydroperoxides of linoleic or linolenic acids yields C6 or C9 aldehydes and a 12-oxo or 9-oxo acid. mdpi.com This natural process provides a blueprint for biocatalytic production systems.

The conversion of n-alkanes and fatty acids to α,ω-dicarboxylic acids is catalyzed by enzymes from the CYP52 family, found in Candida species. d-nb.info These enzymes perform terminal hydroxylation, which is a rate-limiting step, followed by further oxidation to the carboxylic acid, showcasing the potential for enzymatic synthesis of bifunctional molecules. d-nb.info

Total Synthesis Strategies and Innovations

Traditional organic synthesis remains a cornerstone for producing this compound and its derivatives, with various innovative strategies being developed to improve efficiency and yield.

Ozonolysis is a powerful and direct method for cleaving carbon-carbon double bonds to form carbonyl compounds. This technique is particularly useful for synthesizing this compound from cyclic, unsaturated precursors. For example, the ozonolysis of 1,5,9-cyclododecatriene (B1592173) (CDDT) can yield the desired aldehyde ester. google.com This method is a significant improvement over older techniques that required additional steps to protect the resulting aldehyde group, which was prone to trimerization. google.com Research has shown that the aldehyde esters produced under specific ozonolysis processing conditions are stable, streamlining the synthesis. google.com

Another precursor, cyclododecene, can be used to prepare methyl this compound, which serves as a key intermediate in the synthesis of other complex molecules. researchgate.net

Selective oxidation of fatty acids or their derivatives offers a more direct route to keto-fatty acids. The Wacker oxidation process, for instance, has been successfully applied to the synthesis of keto-fatty acid methyl esters (FAMEs) from mono-unsaturated FAMEs like methyl oleate. researchgate.net This process can be conducted using a catalytic system of palladium(II) chloride in a dimethylacetamide/water solvent, with molecular oxygen as the sole reoxidant, avoiding the need for a co-catalyst. researchgate.net

Another approach involves the oxidation of 12,13-epoxystearic acid, which can be derived from the hydrogenation of naturally occurring vernolic acid. google.com Oxidation of the epoxy group with periodic acid yields 12-oxododecanoic acid with high efficiency. google.com This method leverages a renewable raw material from the seed oil of Vernonia galamensis. google.com

The selective oxidation of alcohols is also a viable route. For example, 12-hydroxydodecanoic acid can be oxidized to methyl this compound using a Swern oxidation, which involves dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride under cold conditions. rsc.org

Table 1: Comparison of Catalytic Oxidation Methods

| Method | Precursor | Catalyst/Reagent | Product | Key Features |

| Wacker Oxidation | Methyl Oleate | Palladium(II) chloride / O₂ | Keto-FAMEs | Co-catalyst-free; uses molecular oxygen as reoxidant. researchgate.net |

| Epoxide Oxidation | 12,13-Epoxystearic Acid | Periodic Acid | 12-Oxododecanoic Acid | High yield (73%); starts from renewable vernolic acid. google.com |

| Swern Oxidation | 12-Hydroxydodecanoic Acid | Oxalyl chloride / DMSO | Methyl this compound | Mild conditions; suitable for alcohol oxidation. rsc.org |

| Hydroformylation | Methyl 10-undecenoate | Rhodium/Phosphorus Ligands | Methyl this compound | Isomerizing hydroformylation to obtain the linear product. abiosus.org |

This compound is a versatile intermediate in the multi-step synthesis of various analogues and derivatives, which often have significant biological or industrial importance. libretexts.org

One notable derivative is traumatic acid (trans-2-dodecenedioic acid), a plant wound hormone. drugfuture.comwikipedia.org The synthesis of traumatic acid often involves this compound as a precursor. For example, 12-oxododecanoic acid can be reacted with hydroxylamine (B1172632) to form 12-oxododecanoic acid oxime. google.com This oxime is a novel compound that can be further converted into 12-aminododecanoic acid, the monomer for Nylon-12. google.com

The synthesis of various esters and amides also relies on this compound. Ethyl this compound has been synthesized and used as a starting material. guidechem.com For instance, the synthesis of ethyl 12-((3,4-dihydroxyphenethyl)amino)-12-oxododecanoate has been reported. researchgate.net Similarly, methyl 12-chloro-12-oxo-dodecanoate, an activated form of the acid, is used in Friedel-Crafts acylation reactions to attach the 12-carbon chain to aromatic rings, creating precursors for phospholipids (B1166683) with aromatic units. arkat-usa.org

The Wittig reaction is frequently employed using methyl this compound to synthesize longer-chain unsaturated fatty acids. researchgate.netcapes.gov.br By reacting the aldehyde group of methyl this compound with various phosphonium (B103445) ylides, researchers can construct specific double bonds at desired locations, leading to a wide range of monoenoic and polyenoic fatty acid isomers. researchgate.netcapes.gov.brresearchgate.net

Catalytic Oxidation Methods for Selective Formation

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which focus on designing environmentally benign chemical products and processes, are increasingly being applied to fatty acid chemistry. rsc.org This includes using renewable feedstocks, employing safer solvents, and developing catalytic processes to minimize waste. rsc.orgresearchgate.net

A key aspect is the use of renewable raw materials instead of petrochemical feedstocks. google.com Vegetable oils, such as castor oil and oil from Vernonia galamensis, are prominent examples. google.comabiosus.org Castor oil provides ricinoleic acid, a precursor to methyl 10-undecenoate, which can be converted to methyl this compound via isomerizing hydroformylation. abiosus.org Vernolic acid from Vernonia oil can be converted to 12-oxododecanoic acid through hydrogenation and oxidation. google.com

The development of cleaner oxidation methods is another green chemistry focus. The use of hydrogen peroxide as a "clean" oxidant is gaining interest as an alternative to ozonolysis, which has associated safety risks. mdpi.com Catalytic systems are being developed to improve the efficiency of H₂O₂-based oxidative cleavage. osti.gov Furthermore, mechanochemistry, which uses mechanical force to induce chemical reactions, is being explored as a solvent-free method for synthesizing various oleochemicals. frontiersin.org

Synthesis of Isotopically Labeled this compound for Mechanistic Research

Isotopically labeled compounds are indispensable tools for studying reaction mechanisms and metabolic pathways. clearsynth.comgoogle.com The synthesis of labeled this compound, particularly with deuterium, has been crucial for understanding fatty acid metabolism.

Deuterium-labeled methyl this compound has been synthesized and used as a key building block in the preparation of various deuterated unsaturated fatty acids. researchgate.netcapes.gov.br For example, methyl this compound-9,10-d₂ can be prepared from Vernonia anthelmintica seed oil via a multi-step process that includes the lead tetraacetate oxidation of a deuterated dihydroxy intermediate. researchgate.net Another route involves the catalytic deuteration of a double bond in a precursor molecule. capes.gov.brresearchgate.net

These labeled aldehyde esters are then typically used in Wittig reactions. researchgate.netresearchgate.net For instance, reacting methyl this compound-9,10-d₂ with a phosphonium salt like cis- or trans-3-hexenyltriphenylphosphonium bromide allows for the synthesis of deuterium-labeled methyl 12,15-octadecadienoates. researchgate.net By varying the labeled fragments (either the aldehyde ester or the phosphonium ylide), a wide variety of specifically labeled fatty acids can be produced for use in metabolic studies in humans. researchgate.net

Advanced Analytical Research Methodologies

Quantitative Analysis in Complex Biological Matrices

Quantitative analysis in biological matrices, such as cell extracts or bodily fluids, is challenging due to the low concentrations of metabolites and the presence of interfering substances. Chromatographic techniques coupled with mass spectrometry are the methods of choice for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in metabolomics for the profiling of small, volatile, and thermally stable molecules. chemrxiv.orgnih.gov For non-volatile compounds like 12-oxododecanoate, a chemical derivatization step is necessary to increase their volatility. chemrxiv.orgnih.gov This typically involves silylation, which converts acidic protons (e.g., on the carboxylic acid group) into less polar trimethylsilyl (B98337) (TMS) ethers and esters, making the molecule suitable for GC analysis. nih.gov

In metabolic profiling studies, GC-MS provides both high-resolution separation and sensitive detection, allowing for the identification and quantification of numerous metabolites in a single run. nih.gov The process involves separating the derivatized components of a sample in the gas chromatograph before they are ionized and fragmented in the mass spectrometer. ijarnd.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries for positive identification. nih.gov

A practical application of this technique was demonstrated in the analysis of an ethyl acetate (B1210297) extract from the marine bacterium Bacillus gottheilii MSB1. nih.govresearchgate.net Using GC-MS, researchers identified several bioactive compounds, including Ethyl this compound, which was found to constitute 4.65% of the total identified chemicals. nih.govresearchgate.net

Table 1: Compounds Identified in Bacillus gottheilii MSB1 Extract via GC-MS

| Identified Compound | Retention Time (min) | Molecular Formula | Relative Abundance (%) | Reference |

|---|---|---|---|---|

| 3,5-Di-tert-butylphenol | - | - | 20.4 | nih.govresearchgate.net |

| Ethyl 14-methyl-hexadecanoate | - | - | 4.99 | nih.govresearchgate.net |

| Phthalic acid isobutyl octadecyl ester | - | - | 4.83 | nih.govresearchgate.net |

| Ethyl this compound | 22.14 | C14H26O3 | 4.65 | nih.gov |

This table summarizes the findings from the GC-MS analysis of a bacterial extract, highlighting the identification of Ethyl this compound alongside other compounds. Data for retention time and molecular formula were not available for all compounds in the cited sources.

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally suited for the analysis of non-volatile, polar, and thermally labile compounds, making it a powerful alternative to GC-MS for molecules like this compound without the need for derivatization. nih.gov This technique is particularly valuable for trace analysis, where the concentration of the analyte is very low. lcms.cz

In a typical LC-MS setup for fatty acid analysis, a reversed-phase chromatography column (such as a C8 or C18) is used to separate the compounds based on their hydrophobicity. nih.gov An ion-pairing agent may be added to the mobile phase to improve the retention and peak shape of acidic molecules like this compound. nih.gov The separated molecules are then ionized, commonly using electrospray ionization (ESI), and detected by the mass spectrometer. nih.gov The high sensitivity of modern mass spectrometers, especially tandem mass spectrometers (MS/MS), allows for the detection of compounds at ng/mL levels or lower. nih.gov

Table 2: Typical LC-MS Parameters for Long-Chain Fatty Acid Analysis

| Parameter | Description | Reference |

|---|---|---|

| Chromatography | Reversed-phase (e.g., C8 column) | nih.gov |

| Mobile Phase | Water/methanol gradient with an ion-pairing agent (e.g., tributylamine) | nih.gov |

| Ionization | Electrospray Ionization (ESI), typically in negative mode for carboxylic acids | nih.gov |

| Detection | High-resolution mass spectrometer (e.g., Orbitrap) or Tandem MS (MS/MS) | nih.govlcms.cz |

| Scan Mode | Full scan for profiling or Selected/Multiple Reaction Monitoring (SRM/MRM) for targeted quantification |

This table outlines a representative LC-MS method applicable to the trace analysis of this compound, based on established protocols for similar long-chain fatty acids.

The term "hyphenated techniques" refers to the powerful combination of a separation method with a spectroscopic detection method, such as GC-MS and LC-MS. chromatographytoday.comnih.gov This coupling leverages the separation power of chromatography with the identification capabilities of spectroscopy. nih.govchemijournal.com The goal is to obtain comprehensive information for both the identification and quantification of components within a complex mixture in a single analysis. chemijournal.comscientiaricerca.com

The benefits of hyphenated techniques are significant:

Enhanced Specificity and Sensitivity : Combining separation and detection minimizes interferences and improves detection limits. chemijournal.com

Simultaneous Analysis : Separation, identification, and quantification can often be achieved in the same run. chemijournal.com

Automation and Throughput : These systems are highly automated, allowing for high sample throughput. chemijournal.com

Structural Information : Techniques like LC-MS/MS can provide structural information through controlled fragmentation of the parent ion, aiding in the identification of unknown compounds. nih.gov

Other advanced hyphenated systems include LC-NMR, which directly couples liquid chromatography to a Nuclear Magnetic Resonance spectrometer, providing unambiguous structural information about the separated compounds. nih.govscientiaricerca.com Such techniques are invaluable in natural product discovery and metabolomics for the definitive identification of molecules like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Spectroscopic Approaches for Structural Investigations in Pathway Analysis

Spectroscopic techniques are indispensable for elucidating the precise chemical structure of metabolites and for tracking their transformations in biochemical pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides unparalleled detail about molecular structure, conformation, and dynamics. glycopedia.eucreative-biostructure.com It is a fundamental tool for the unambiguous structural determination of organic molecules, including this compound. creative-biostructure.com

One-dimensional (1D) NMR (¹H and ¹³C) provides information on the chemical environment of each hydrogen and carbon atom, respectively. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, reveal connectivity between atoms, allowing chemists to piece together the complete molecular structure. creative-biostructure.com For a molecule like this compound, NMR can confirm the length of the alkyl chain, the position of the oxo group at C-12, and the presence of the carboxylic acid function.

Furthermore, NMR is uniquely powerful for studying the three-dimensional conformation of molecules in solution. researchgate.net By analyzing nuclear Overhauser effects (NOEs) and coupling constants, researchers can determine the spatial proximity of atoms and the preferred rotational states (conformers) of the flexible alkyl chain of this compound. This information is crucial for understanding how the molecule might interact with enzymes or receptors in a biological system. creative-biostructure.com

Table 3: Predicted ¹H and ¹³C NMR Signals for this compound

| Atom/Group | Technique | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| CHO (Aldehyde H) | ¹H NMR | ~9.8 | Highly deshielded proton of the aldehyde group at C-12. |

| CH₂ adjacent to CHO | ¹H NMR | ~2.4 | Protons on C-11, deshielded by the adjacent carbonyl. |

| CH₂ adjacent to COOH | ¹H NMR | ~2.3 | Protons on C-2, deshielded by the carboxylic acid group. |

| (CH₂)₈ chain | ¹H NMR | ~1.2-1.6 | Overlapping signals from the long methylene (B1212753) chain. |

| C=O (Aldehyde C) | ¹³C NMR | ~200 | Characteristic chemical shift for an aldehyde carbon. |

| C=O (Carboxylic Acid C) | ¹³C NMR | ~175-180 | Characteristic chemical shift for a carboxylic acid carbon. |

| Alkyl Chain Carbons | ¹³C NMR | ~20-45 | Signals corresponding to the carbons of the long alkyl chain. |

This table presents the expected NMR chemical shifts for the key functional groups within the this compound structure, based on standard NMR principles. Actual values may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying functional groups within a molecule and for monitoring the progress of a chemical reaction in real-time. mt.comnih.gov The technique works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending) at specific frequencies corresponding to the bonds present. mt.com

For this compound, FTIR spectroscopy can clearly identify the characteristic absorption bands for its key functional groups:

A strong, sharp peak for the ketone carbonyl (C=O) stretch.

A strong, sharp peak for the carboxylic acid carbonyl (C=O) stretch.

A broad absorption band for the carboxylic acid hydroxyl (O-H) stretch.

Multiple peaks corresponding to the C-H stretching and bending of the long alkyl chain.

When used for reaction monitoring, often with an in-situ Attenuated Total Reflectance (ATR) probe, FTIR allows researchers to track the concentration of reactants, intermediates, and products over time. mt.combruker.commdpi.com For instance, in the synthesis of this compound, one could monitor the disappearance of a reactant's characteristic peak and the simultaneous appearance of the product's carbonyl peak at around 1715 cm⁻¹ (for the ketone). This provides valuable kinetic data and insight into the reaction mechanism. mdpi.commagritek.com

Table 4: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) | nih.gov |

| C-H (Alkyl) | Stretching | 3000 - 2850 | nih.gov |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | nih.gov |

| C=O (Ketone) | Stretching | 1720 - 1700 | solubilityofthings.com |

This table lists the principal infrared absorption bands expected in the FTIR spectrum of this compound, which are used for its structural identification and for monitoring its chemical transformations.

Nuclear Magnetic Resonance (NMR) for Conformational and Interaction Studies

Sophisticated Sample Preparation and Enrichment Techniques

The accurate quantification and characterization of this compound in complex biological and environmental matrices necessitate sophisticated sample preparation and enrichment techniques. These methods are crucial for removing interfering substances, concentrating the analyte to detectable levels, and ensuring the analytical purity required for sensitive instrumentation.

Advanced Extraction and Derivatization Strategies for Analytical Purity

To achieve the analytical purity essential for precise measurements, multi-step procedures involving extraction and chemical derivatization are commonly employed. The choice of strategy is dictated by the sample matrix, the concentration of this compound, and the subsequent analytical technique, most often gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

A primary extraction step for oxylipins like this compound from aqueous or biological samples often involves liquid-liquid extraction (LLE). For instance, after acidifying the sample to a pH of approximately 3.5 with an acid such as hydrochloric acid (HCl), the analyte can be partitioned into an organic solvent like ethyl acetate. nih.gov This process effectively separates the lipid-soluble compound from water-soluble matrix components. The organic phase is then separated, washed, and the solvent is evaporated to concentrate the extract. nih.gov

Due to the low volatility and polar nature of the carboxylic acid and ketone functional groups in this compound, derivatization is a critical step, particularly for GC-MS analysis. researchgate.net This chemical modification enhances thermal stability, improves chromatographic peak shape, and increases volatility. Common derivatization strategies include:

Methylation: The carboxylic acid group is converted into a methyl ester. This is a widely used technique for the analysis of fatty acids and related compounds. researchgate.net An analytical technique developed for the related compound 12-oxo-phytodienoic acid (12-oxo-PDA) involves methylation for subsequent analysis by GC-MS. nih.gov

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the carboxylic acid into a trimethylsilyl (TMS) ester. This is another effective method for preparing fatty acid-type molecules for GC-MS analysis. nih.gov

The table below summarizes common extraction and derivatization strategies applicable to this compound analysis.

| Strategy | Reagent/Solvent | Target Functional Group | Purpose | Reference |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Ethyl acetate | Entire Molecule | Isolates analyte from aqueous matrix components. | nih.gov |

| Methylation | Diazomethane or Methanolic HCl | Carboxylic Acid | Increases volatility and thermal stability for GC-MS. | researchgate.netnih.gov |

| Silylation | BSTFA or other silylating agents | Carboxylic Acid | Increases volatility and improves chromatographic separation for GC-MS. | nih.gov |

| Hydrazone Formation | Hydrazine reagents | Ketone (Carbonyl) | Forms a stable derivative detectable by spectroscopic methods. | encyclopedia.pub |

Microextraction Techniques in Targeted Metabolite Analysis

In line with the principles of green analytical chemistry, microextraction techniques have gained prominence for their minimal use of solvents and sample volumes, while still offering high enrichment factors. encyclopedia.pubnih.gov These methods are particularly well-suited for the targeted analysis of metabolites like this compound in limited sample volumes.

Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. frontiersin.org The fiber can be immersed directly into a liquid sample or exposed to the headspace above the sample for volatile compounds. nih.gov For semi-volatile compounds like this compound (often after derivatization), headspace SPME (HS-SPME) can be effective. nih.gov Recent advancements include the development of biocompatible SPME phases that reduce the carryover of matrix components like carbohydrates, preventing the formation of artifacts in the hot GC injector and leading to cleaner chromatograms. chromatographyonline.com

Microextraction by Packed Sorbent (MEPS) is a miniaturized version of solid-phase extraction (SPE). nih.gov The sorbent is packed into a syringe, and small volumes of sample are passed through it to extract the analyte. The analyte is then eluted with a small volume of solvent directly into the analytical instrument. nih.govscispace.com

Dispersive Liquid-Liquid Microextraction (DLLME) involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. encyclopedia.pubscispace.com This creates fine droplets that provide a large surface area for rapid analyte extraction. The mixture is then centrifuged, and a small volume of the sedimented extraction solvent is collected for analysis. encyclopedia.pub

The following table compares key features of these microextraction techniques for metabolite analysis.

| Technique | Principle | Key Advantages | Typical Application | Reference |

|---|---|---|---|---|

| Solid-Phase Microextraction (SPME) | Equilibrium partitioning of analyte between sample and a coated fiber. | Solvent-free, simple, easily automated, high sensitivity. | Analysis of volatiles and semi-volatiles in biological fluids and environmental samples. | nih.govfrontiersin.org |

| Microextraction by Packed Sorbent (MEPS) | Miniaturized SPE with online coupling capability. | Reduced solvent/sample volumes, fast, can be automated. | Extraction of drugs and metabolites from plasma and urine. | nih.govscispace.com |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Partitioning into a dispersed, high-surface-area organic solvent. | Fast, high enrichment factor, low cost. | Extraction of organic compounds from aqueous samples. | encyclopedia.pubscispace.com |

Development and Validation of Novel Analytical Methods for Research Applications

The development of a novel analytical method for a research compound like this compound is a systematic process designed to ensure the data generated is reliable, accurate, and reproducible. labmanager.com Once developed, the method must be validated according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate its suitability for the intended purpose. ich.orggsconlinepress.com

A common approach for this compound would be the development of a GC-MS or LC-MS method. The development process involves optimizing several key parameters. scielo.br For a GC-MS method, this includes selecting the appropriate capillary column (e.g., a ZB-5MS), optimizing the oven temperature program to ensure separation from other matrix components, and setting the injector and interface temperatures. For an LC-MS method, optimization would focus on the column type (e.g., C18), mobile phase composition, and mass spectrometer settings. mdpi.com

Method validation involves experimentally verifying that the method's performance characteristics are adequate for the analysis. scielo.br The key validation parameters include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org This is often demonstrated by analyzing blank matrix samples and spiked samples to show a lack of interfering peaks at the retention time of this compound. ich.org

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. scielo.br This is assessed by analyzing a series of standards and performing a linear regression of concentration versus instrument response.

Accuracy: The closeness of test results obtained by the method to the true value. scielo.br It is typically determined by analyzing samples with a known concentration of the analyte (e.g., a spiked matrix) and calculating the percent recovery.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. scielo.br It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. scielo.br

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., temperature, flow rate, mobile phase composition). labmanager.com This provides an indication of its reliability during normal usage. ich.org

The table below presents a hypothetical but representative set of validation results for a newly developed GC-MS method for this compound.

| Validation Parameter | Performance Metric | Hypothetical Result | Reference |

|---|---|---|---|

| Specificity | Resolution from closest eluting peak | > 2.0 | ich.org |

| Linearity | Correlation Coefficient (r²) | ≥ 0.995 | scielo.br |

| Range | Concentration Range | 1 - 200 ng/mL | scielo.br |

| Accuracy | Recovery (%) | 95.0% - 105.0% | scielo.br |

| Precision | Repeatability (RSD%) | < 5% | scielo.br |

| Intermediate Precision (RSD%) | < 8% | scielo.br | |

| Limit of Detection (LOD) | Signal-to-Noise Ratio 3:1 | 0.3 ng/mL | scielo.br |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio 10:1 | 1.0 ng/mL | scielo.br |

| Robustness | Overall RSD% across varied conditions | < 10% | labmanager.comich.org |

Biological Roles and Research Applications Non Clinical

Role as a Metabolic Probe in Experimental Systems

The chemical compound 12-oxododecanoate and its derivatives are utilized as metabolic probes in various experimental systems to investigate biochemical pathways and enzyme activities. For instance, deuterium-labeled methyl this compound has been synthesized for use as an intermediate in the creation of a series of labeled fatty acid methyl esters. researchgate.net These labeled compounds are instrumental in tracing the metabolic fate of fatty acids and understanding the mechanisms of enzymes involved in their transformation.

One area of research involves the study of proteolysis targeting chimeras (PROTACs), where understanding their metabolic stability is crucial for their development as pharmaceuticals. acs.orgnih.gov In such studies, derivatives of this compound, like methyl 12-(4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazin-1-yl)-12-oxododecanoate, are synthesized to probe the metabolic pathways of these complex molecules. acs.orgnih.gov The metabolism of these probes is often analyzed in human liver microsomes or hepatocytes to identify potential sites of enzymatic modification, such as hydroxylation or oxidation. acs.org

Furthermore, the enzymatic reduction and oxidation of this compound and related compounds are studied to characterize enzymes like all-trans-retinol dehydrogenase. uniprot.org This enzyme can catalyze the conversion of 12-hydroxydodecanoate to this compound, and studying this reaction helps to elucidate the enzyme's substrate specificity and role in lipid metabolism. uniprot.org

Involvement in Microbial Quorum Sensing Research (via related acyl-homoserine lactones)

While this compound itself is not a direct signaling molecule in quorum sensing (QS), its structural relative, N-3-oxo-dodecanoyl-L-homoserine lactone (C12), is a key autoinducer molecule in the QS system of the bacterium Pseudomonas aeruginosa. nih.gov Quorum sensing is a cell-density-dependent communication system used by bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation. mdpi.comnih.govfrontiersin.org

Research in this area focuses on understanding how these acyl-homoserine lactones (AHLs) regulate bacterial behavior and interact with host organisms. nih.govmdpi.com Studies have shown that an intact C12 quorum sensing system is essential for P. aeruginosa to establish a successful infection. nih.gov Interestingly, C12 has also been found to directly modulate the host's immune response. nih.gov

The investigation of compounds that can interfere with QS, known as quorum quenching, is a significant area of research aimed at developing new antimicrobial strategies. frontiersin.orgpubcompare.ai By studying the mechanisms of AHLs like C12, researchers aim to identify or design molecules that can block these signaling pathways, thereby reducing bacterial virulence without exerting selective pressure that leads to antibiotic resistance. nih.govfrontiersin.org

Precursor in the Academic Synthesis of Polymer Building Blocks and Specialty Chemicals

This compound and its unsaturated analog, 12-oxo-9(Z)-dodecenoic acid, are recognized as valuable precursors for the synthesis of biopolymers and specialty chemicals. d-nb.infonih.govnih.gov These bifunctional molecules, containing both a carbonyl group and a carboxylic acid, can be chemically modified through reactions like reduction, oxidation, or transamination to produce a variety of useful monomers. d-nb.infonih.gov

For example, the reduction of the oxo group in this compound can yield 12-hydroxydodecanoic acid, a monomer for polyesters. d-nb.infonih.gov Further oxidation can lead to dodecanedioic acid, another important polymer building block. d-nb.infonih.gov Additionally, transamination can produce ω-aminododecanoic acid, a precursor for the synthesis of Nylon-12. d-nb.infonih.gov

Enzymatic cascades are being developed for the sustainable production of these precursors from renewable resources like vegetable oils. d-nb.infonih.govnih.gov For instance, hydroperoxide lyases can be used to cleave 13S-hydroperoxyoctadecadienoic acid into hexanal (B45976) and 12-oxo-9(Z)-dodecenoic acid. d-nb.infonih.govnih.gov Research in this area focuses on optimizing these enzymatic reactions to achieve high yields and create a more sustainable chemical industry. d-nb.infonih.govnih.gov

Research into Antimicrobial and Antifungal Activity Mechanisms

Recent research has identified this compound as a component of extracts from marine bacteria with potential antimicrobial and antifungal properties. researchgate.net Specifically, ethyl this compound was identified as one of the compounds in an n-butanol extract of Bacillus gottheilii MSB1, a bacterium associated with the marine sponge Hyrtios erecta. researchgate.net

This extract demonstrated significant antifungal activity against the plant pathogens Alternaria alternata and Fusarium oxysporum. researchgate.net It also showed antibacterial activity against Erwinia carotovora and Ralstonia solanacearum. researchgate.net The mechanisms by which this compound and other compounds in the extract exert their antimicrobial effects are a subject of ongoing investigation. researchgate.net Understanding these mechanisms is crucial for the potential development of new natural antimicrobial agents for agricultural or medical applications. mdpi.comnih.govfrontiersin.org

Applications in Plant Pathogen Biocontrol Research

The antifungal properties of compounds like this compound have led to their investigation in the context of biological control of plant pathogens. researchgate.netnih.govresearchgate.netapsnet.org Biological control agents (BCAs) are beneficial microorganisms or their products that can suppress plant diseases. nih.govresearchgate.netapsnet.org

The discovery of this compound in an extract of Bacillus gottheilii MSB1 that inhibits the growth of significant plant pathogenic fungi like Fusarium oxysporum and Alternaria alternata highlights its potential in this field. researchgate.net Research in this area aims to identify and characterize such natural compounds and the microorganisms that produce them. nih.govmdpi.com The goal is to develop effective and environmentally friendly alternatives to synthetic chemical pesticides for managing plant diseases. nih.govmdpi.com Further studies are needed to determine the specific role of this compound in the observed biocontrol activity and to evaluate its efficacy and safety in agricultural settings. researchgate.net

Investigations into Interactions with Cellular Components

The unique chemical structure of this compound and its derivatives allows for their use in studying interactions with various cellular components. For example, derivatives of this compound have been designed to coat iron oxide nanoparticles. unav.edu These coated nanoparticles can then be used in biomedical applications, and their interactions with cells can be studied. unav.edu

In another line of research, a derivative, ethyl 12-([3,4-dihydroxyphenethyl]amino)-12-oxododecanoate, was used as a hydrophobic organic ligand to coat maghemite nanoparticles. rsc.org These functionalized nanoparticles were then incorporated into polymeric nanoparticles for potential use in siRNA delivery. rsc.org The interactions of these complex nanoparticles with cellular membranes and their subsequent uptake are critical aspects of their function and are actively investigated. rsc.org Such studies provide insights into how these modified compounds and the nanoparticles they are attached to behave in a biological environment, which is essential for the design of effective drug delivery systems and other biomedical technologies. scispace.com

Metabolic and Genetic Engineering for Optimized Production and Diversification

Strain Engineering for Enhanced Microbial Production of 12-Oxododecanoate

The foundation of a successful bioproduction process is a robust and optimized microbial strain. Strain engineering focuses on modifying the host organism's genetic makeup to channel metabolic resources towards the synthesis of the desired product, such as this compound or its precursors. Common microbial hosts for this purpose include Escherichia coli and the oleaginous yeast Yarrowia lipolytica. researchgate.netmdpi.com

Key strategies in strain engineering include:

Deletion of Competing Pathways: To maximize the carbon flux towards the target molecule, competing metabolic pathways that drain precursors are often inactivated. For instance, in E. coli, the gene fadD, which encodes an acyl-CoA synthetase involved in the first step of β-oxidation (fatty acid degradation), is frequently deleted. researchgate.net Similarly, in Y. lipolytica, multiple acyl-CoA oxidase-coding genes (POX1-6) are deleted to prevent the breakdown of fatty acids. researchgate.net

Enhancing Precursor Supply: The availability of precursor molecules is a critical bottleneck. Engineering efforts focus on increasing the intracellular pool of fatty acids. This can be achieved by overexpressing key enzymes in the fatty acid synthesis (FAS) pathway, such as acetyl-CoA carboxylase. mdpi.com

Improving Host Fitness: The production of foreign or overexpressed proteins and high concentrations of metabolic products can impose a significant burden on the host cell. Genome-wide engineering approaches and adaptive laboratory evolution (ALE) are used to generate strains with improved tolerance to these stresses. nih.govfrontiersin.orgmdpi.com

Engineered E. coli strains have been developed to produce ω-hydroxy fatty acids from natural fatty acids. researchgate.net For example, by introducing specific genes, researchers can direct the bacteria to perform desired conversions. researchgate.net In one study, an engineered E. coli strain was developed for the production of C12 and C14 ω-hydroxy fatty acids and α,ω-dicarboxylic acids from glucose. acs.org

The yeast Wickerhamiella sorbophila has also emerged as a powerful platform for producing dicarboxylic acids from vegetable oils, demonstrating the potential for using diverse microbial hosts. researchgate.net

Pathway Engineering for Biosynthetic Yield Enhancement

Key pathway engineering strategies include:

Overexpression of Key Enzymes: The expression levels of enzymes that catalyze rate-limiting steps in the pathway are often increased. This includes the overexpression of cytochrome P450 monooxygenases for the initial hydroxylation step and alcohol/aldehyde dehydrogenases for the subsequent oxidation. mdpi.comfrontiersin.org

Cofactor Balancing: Many enzymatic reactions in the pathway, particularly those catalyzed by P450s, require cofactors like NADPH. Engineering the cell's central metabolism to increase the supply of these cofactors can significantly boost productivity. researchgate.net

Elimination of Byproducts: Metabolic pathways often have branches that lead to undesired byproducts. By deleting the genes responsible for these side reactions, the carbon flux can be more effectively directed towards the desired product. For example, in Saccharomyces cerevisiae, deleting acyl-CoA synthetase genes (FAA1, FAA4) has been shown to increase the accumulation of free fatty acids, which can then be channeled into the ω-oxidation pathway. frontiersin.org

In E. coli, engineering the glyoxylate (B1226380) shunt and the L-threonine biosynthesis pathway has been shown to increase L-threonine production, demonstrating how modifications to central metabolism can enhance the production of specific amino acid-derived compounds. nih.gov Similar principles are applied to fatty acid-derived molecules. The expression of high-specificity acyl-ACP thioesterases is a common strategy to detach free fatty acids of a desired chain length from the fatty acid synthase complex, making them available for subsequent modifications. mdpi.com

Rational Design and Construction of Microbial Cell Factories

The creation of a microbial cell factory is a systematic process that integrates systems biology, metabolic engineering, and synthetic biology. nih.govnih.gov Rational design involves using computational models and accumulated biological knowledge to predict the effects of genetic modifications before they are implemented in the lab. nih.govresearchgate.net

The process typically involves:

Host Selection: Choosing an appropriate microbial host with favorable characteristics, such as a clear genetic background, rapid growth, and tolerance to industrial conditions. E. coli and S. cerevisiae are common choices due to the extensive genetic tools available. frontiersin.orgnih.gov

Pathway Design and Assembly: Identifying and assembling the necessary genes for the biosynthetic pathway. This may involve combining genes from different organisms (heterologous expression) to create a novel pathway within the host. nih.gov

Metabolic Modeling: Using genome-scale metabolic models (GEMs) to perform in silico simulations. These models help identify key metabolic bottlenecks, predict gene knockout targets, and optimize flux distribution for maximizing product yield. nih.govnih.gov

Iterative Optimization: The design-build-test-learn cycle is central to constructing efficient cell factories. Engineered strains are built based on the design, tested for performance, and the results are used to learn and refine the next design iteration. nih.gov

The construction of efficient microbial cell factories is considered a cornerstone of green biomanufacturing, offering a sustainable alternative to traditional chemical synthesis from fossil resources. frontiersin.orgfrontiersin.org These engineered microorganisms are designed to convert renewable resources, like glucose or glycerol (B35011), into high-value chemicals. nih.govuwaterloo.ca

Enzyme Engineering for Improved Catalytic Efficiency and Specificity

For the production of this compound, the cytochrome P450 monooxygenase, which catalyzes the initial hydroxylation of dodecanoic acid, is a primary target for engineering. mdpi.com

Improved Catalytic Activity: Techniques like directed evolution and site-directed mutagenesis are used to create enzyme variants with higher turnover rates. For example, mutations in the active site of CYP153A from Marinobacter aquaeolei have been shown to improve its hydroxylating activity towards fatty acids. acs.orgrsc.org

Enhanced Specificity (Regioselectivity): P450 enzymes can sometimes hydroxylate fatty acids at multiple positions. Engineering efforts focus on increasing the regioselectivity for the terminal (ω) carbon to exclusively produce 12-hydroxydodecanoic acid. mdpi.com

Creation of Fusion Proteins: To improve the efficiency of electron transfer from reductase partners to the P450 heme domain, self-sufficient fusion proteins are often constructed. Fusing the P450 heme domain to a reductase domain, such as that from P450-BM3 of Bacillus megaterium, can create a more efficient biocatalyst. researchgate.netresearchgate.net

Computational Design: Advances in computational tools and machine learning allow for the de novo design of enzymes and the prediction of beneficial mutations, accelerating the engineering process. nih.govdovepress.com

Researchers have successfully engineered a chimeric fusion protein, CYP153A-NCP, for use in E. coli to synthesize ω-aminododecanoic acid, a related C12 compound, demonstrating the power of these techniques. researchgate.net

Application of Synthetic Biology Tools for Novel Pathway Construction

Synthetic biology provides a powerful toolkit for the rational construction and fine-tuning of metabolic pathways. frontiersin.org It treats biological components (genes, promoters, regulators) as standardized parts that can be assembled into more complex systems, such as genetic circuits and synthetic pathways. als-journal.comnih.gov

Key synthetic biology tools and their applications include:

DNA Synthesis and Assembly: Advances in DNA synthesis allow for the rapid and affordable creation of genes and entire pathways de novo. Combinatorial assembly methods like Golden Gate enable the efficient construction of large DNA constructs from standardized parts. nih.govnih.gov

Genome Editing: Tools like CRISPR-Cas9 have revolutionized strain engineering by enabling precise, efficient, and multiplexed editing of the host genome. als-journal.com This facilitates the seamless integration of synthetic pathways and the deletion of competing genes.

Biosensors: Genetically encoded biosensors can be developed to detect the intracellular concentration of a target metabolite. These sensors can be linked to fluorescent reporters for high-throughput screening of mutant libraries or used in dynamic regulation circuits to maintain metabolic balance. als-journal.com

By leveraging these tools, scientists can move beyond simple overexpression or deletion of genes and towards the construction of highly controlled and optimized synthetic biological systems for the production of this compound and other valuable chemicals. nih.govfrontiersin.org

Interactive Data Tables

Table 1: Examples of Engineered Microbial Strains for C12 Acid Production

This table summarizes key findings from different studies on engineering microbes for the production of 12-carbon ω-hydroxy fatty acids and dicarboxylic acids, which are closely related to this compound.

| Host Organism | Engineering Strategy | Product | Titer | Source |

| Escherichia coli | Expression of thioesterases, P450, alcohol/aldehyde dehydrogenases | C12 α,ω-Dicarboxylic Acid | ~600 mg/L | acs.org |

| E. coli | Fusion of CYP153AM.aq to reductase of CYP116B3 | ω-Hydroxydodecanoic Acid | 105 mg/L | researchgate.net |

| Wickerhamiella sorbophila | Fed-batch fermentation | Dodecanedioic Acid | 92.5 g/L | researchgate.net |

| Saccharomyces cerevisiae | Deletion of FAA1 and FAA4 | Dodecanedioic Acid | - | frontiersin.org |

Table 2: Engineered Enzymes for Fatty Acid Modification

This table highlights examples of enzyme engineering to improve the synthesis of fatty acid derivatives.

| Enzyme | Engineering Approach | Improvement | Substrate | Source |

| CYP153AM.aq | Focused mutagenesis, site-directed saturation mutagenesis | Improved ω-hydroxylation activity | Octanoic Acid | acs.org |

| Hydroperoxide Lyase (HPLCP) | Deletion of N-terminal sequence | Enhanced enzyme activity (from 10 to 40 U/l) | 13S-HPODE | nih.gov |

| CYP153AM.aq-CPRBM3 | Introduction of arginine side chain near carboxyl group | Reduced KM value | Dodecanoic Acid | researchgate.net |

| P450-BM3 (CYP102A1) | Semi-rational design | Improved regio- and stereoselectivity | Lithocholic Acid | mdpi.com |

Future Research Directions and Emerging Challenges

Integration of Omics Technologies for Holistic Pathway Understanding